molecular formula C13H16ClNO4 B1276631 N-Boc-2-(3'-Chlorophenyl)-D-glycine CAS No. 926641-28-3

N-Boc-2-(3'-Chlorophenyl)-D-glycine

Cat. No. B1276631
M. Wt: 285.72 g/mol
InChI Key: BGMKFLAFNZFBBB-SNVBAGLBSA-N
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Description

N-Boc-2-(3'-Chlorophenyl)-D-glycine is a derivative of glycine, which is an amino acid that plays a significant role in biochemistry. The N-Boc group refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amino group. The presence of the 3'-chlorophenyl group indicates a substitution on the aromatic ring, which can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of arylglycines, such as N-Boc-2-(3'-Chlorophenyl)-D-glycine, can be achieved through the reaction of diethyl N-Boc-iminomalonate with organomagnesium reagents. Diethyl N-Boc-iminomalonate serves as a stable and highly reactive electrophilic glycine equivalent, which upon reaction with organomagnesium compounds affords substituted aryl N-Boc-aminomalonates. These intermediates can then be hydrolyzed to produce the desired arylglycines .

Molecular Structure Analysis

The molecular structure of N-Boc-2-(3'-Chlorophenyl)-D-glycine is characterized by the presence of the protective N-Boc group and the 3'-chlorophenyl moiety. While the specific structure of N-Boc-2-(3'-Chlorophenyl)-D-glycine is not detailed in the provided papers, similar compounds have been analyzed. For instance, N-monochloroacetylated glycines with substitutions at the α-carbon have been studied, revealing a trans conformation about the amide bond and nearly coplanar substituted acetamido and carboxylic acid groups. These structures are characterized by intramolecular hydrogen bonding, which could also be relevant for the conformational stability of N-Boc-2-(3'-Chlorophenyl)-D-glycine .

Chemical Reactions Analysis

The chemical reactivity of N-Boc-2-(3'-Chlorophenyl)-D-glycine would be influenced by both the N-Boc protective group and the chlorophenyl group. The N-Boc group can be removed under acidic conditions, allowing for further chemical transformations of the amino group. The chlorophenyl group could participate in various reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions and the presence of other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-2-(3'-Chlorophenyl)-D-glycine would be determined by its molecular structure. The N-Boc group increases the steric bulk and provides protection for the amino group, which would affect the solubility and reactivity of the molecule. The chlorophenyl group could influence the acidity of the amino acid and its ability to participate in hydrogen bonding. The exact properties would need to be determined experimentally, but they can be inferred based on the known behavior of similar Boc-protected amino acids and arylglycines .

Scientific Research Applications

1. Synthesis of Antidepressant Molecules

  • Application Summary : “N-Boc-2-(3’-Chlorophenyl)-D-glycine” is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . This is an important field of medicinal chemistry.
  • Methods of Application : The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

2. Deprotection of the N-Boc Group

  • Application Summary : “N-Boc-2-(3’-Chlorophenyl)-D-glycine” can be used in the selective deprotection of the N-Boc group from a structurally diverse set of compounds .
  • Methods of Application : The deprotection process involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
  • Results or Outcomes : The deprotection method has been reported to yield up to 90% .

3. Proteomics Research

  • Application Summary : “N-Boc-2-(3’-Chlorophenyl)-D-glycine” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research goals and the type of proteins being studied .
  • Results or Outcomes : The outcomes of proteomics research can include the identification of new proteins, the elucidation of protein structures, and the determination of protein functions .

4. Proteomics Research

  • Application Summary : “N-Boc-2-(3’-Chlorophenyl)-D-glycine” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research goals and the type of proteins being studied .
  • Results or Outcomes : The outcomes of proteomics research can include the identification of new proteins, the elucidation of protein structures, and the determination of protein functions .

properties

IUPAC Name

(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMKFLAFNZFBBB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427445
Record name N-Boc-2-(3'-Chlorophenyl)-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-(3'-Chlorophenyl)-D-glycine

CAS RN

926641-28-3
Record name N-Boc-2-(3'-Chlorophenyl)-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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